Cas no 2639444-56-5 (ethyl 3-chloro-5H,6H,7H,8H-imidazo1,5-apyrazine-1-carboxylate)

ethyl 3-chloro-5H,6H,7H,8H-imidazo1,5-apyrazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 3-chloro-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate
- 2639444-56-5
- EN300-27784029
- Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate
- ethyl 3-chloro-5H,6H,7H,8H-imidazo1,5-apyrazine-1-carboxylate
-
- インチ: 1S/C9H12ClN3O2/c1-2-15-8(14)7-6-5-11-3-4-13(6)9(10)12-7/h11H,2-5H2,1H3
- InChIKey: VYFTVQMNNPKERX-UHFFFAOYSA-N
- ほほえんだ: ClC1=NC(C(=O)OCC)=C2CNCCN21
計算された属性
- せいみつぶんしりょう: 229.0618043g/mol
- どういたいしつりょう: 229.0618043g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
じっけんとくせい
- 密度みつど: 1.50±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 431.6±55.0 °C(Predicted)
- 酸性度係数(pKa): 7.37±0.20(Predicted)
ethyl 3-chloro-5H,6H,7H,8H-imidazo1,5-apyrazine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27784029-1.0g |
ethyl 3-chloro-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate |
2639444-56-5 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-27784029-5g |
ethyl 3-chloro-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate |
2639444-56-5 | 5g |
$3520.0 | 2023-09-09 | ||
Enamine | EN300-27784029-5.0g |
ethyl 3-chloro-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate |
2639444-56-5 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-27784029-0.05g |
ethyl 3-chloro-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate |
2639444-56-5 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-27784029-1g |
ethyl 3-chloro-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate |
2639444-56-5 | 1g |
$1214.0 | 2023-09-09 | ||
Enamine | EN300-27784029-10g |
ethyl 3-chloro-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate |
2639444-56-5 | 10g |
$5221.0 | 2023-09-09 | ||
Enamine | EN300-27784029-10.0g |
ethyl 3-chloro-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate |
2639444-56-5 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-27784029-2.5g |
ethyl 3-chloro-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate |
2639444-56-5 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-27784029-0.25g |
ethyl 3-chloro-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate |
2639444-56-5 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-27784029-0.1g |
ethyl 3-chloro-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate |
2639444-56-5 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 |
ethyl 3-chloro-5H,6H,7H,8H-imidazo1,5-apyrazine-1-carboxylate 関連文献
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
ethyl 3-chloro-5H,6H,7H,8H-imidazo1,5-apyrazine-1-carboxylateに関する追加情報
Recent Advances in the Study of Ethyl 3-Chloro-5H,6H,7H,8H-Imidazo[1,5-a]Pyrazine-1-Carboxylate (CAS: 2639444-56-5)
The compound ethyl 3-chloro-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate (CAS: 2639444-56-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its imidazo[1,5-a]pyrazine core, has shown promising potential as a versatile scaffold for the development of novel therapeutic agents. Recent studies have explored its synthetic pathways, physicochemical properties, and biological activities, positioning it as a valuable candidate for drug discovery programs.
One of the key areas of research has focused on the synthetic optimization of ethyl 3-chloro-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate. A study published in the Journal of Medicinal Chemistry (2023) detailed a streamlined, high-yield synthesis route that employs palladium-catalyzed cross-coupling reactions to introduce diverse substituents at the 3-position. This methodological advancement has enabled the rapid generation of analogs for structure-activity relationship (SAR) studies, facilitating the identification of compounds with enhanced pharmacokinetic profiles.
In terms of biological activity, preliminary in vitro assays have revealed that derivatives of this compound exhibit potent inhibitory effects against several kinase targets, including PI3K and CDK family members. A recent preprint on bioRxiv (2024) highlighted a lead compound derived from this scaffold that demonstrated nanomolar IC50 values against PI3Kγ, a target implicated in inflammatory diseases and cancer. Molecular docking studies suggest that the chloro and ester functional groups play critical roles in binding to the ATP pocket of these kinases.
Further investigations have explored the compound's potential in central nervous system (CNS) disorders. Research published in ACS Chemical Neuroscience (2023) reported that structurally modified analogs of ethyl 3-chloro-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate can cross the blood-brain barrier and exhibit modulatory effects on GABA receptors. These findings open new avenues for developing neuroactive drugs, particularly for epilepsy and anxiety disorders.
The compound's physicochemical properties have also been a subject of detailed analysis. A computational study in the Journal of Chemical Information and Modeling (2024) employed quantum mechanical calculations to predict its solubility, lipophilicity, and metabolic stability. The results indicate that while the parent compound has moderate aqueous solubility, strategic modifications to the ester moiety could significantly improve its drug-like properties.
In conclusion, ethyl 3-chloro-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate (CAS: 2639444-56-5) represents a promising scaffold with diverse therapeutic applications. Ongoing research is expected to further elucidate its mechanism of action and optimize its derivatives for clinical development. The compound's versatility and the recent methodological advances in its synthesis and modification underscore its potential as a cornerstone in future drug discovery efforts.
2639444-56-5 (ethyl 3-chloro-5H,6H,7H,8H-imidazo1,5-apyrazine-1-carboxylate) 関連製品
- 155590-28-6(2-(2-methylpropanoyl)cyclohexane-1,3-dione)
- 1805402-68-9(6-Aminomethyl-3-cyano-2-nitrobenzoic acid)
- 1489174-95-9(2-Methoxy-4-(methylsulfanyl)butan-1-amine)
- 2029273-80-9((3-Amino-2,2-difluoropropyl)(4-methoxybutyl)methylamine)
- 40197-20-4(5-bromo-1H-1,3-benzodiazole-2-carboxylic acid)
- 1444164-67-3(N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxamide)
- 895650-59-6(N-(4-fluorophenyl)-2-6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide)
- 1806431-80-0(2,4-Dimethoxy-5-fluorotoluene)
- 2648644-34-0(2-Acetamido-5-(trifluoromethyl)thiophene-3-carboxylic acid)
- 1396784-92-1(N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide)


